molecular formula C5H8N2OS B7856205 4-(Hydroxymethyl)-2-mercapto-1-methylimidazole

4-(Hydroxymethyl)-2-mercapto-1-methylimidazole

Cat. No.: B7856205
M. Wt: 144.20 g/mol
InChI Key: ZGIHNQMJMWNVSY-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-2-mercapto-1-methylimidazole is a chemical compound of significant interest in scientific research. It is an analog of 2-mercapto-1-methylimidazole (methimazole), a molecule with well-established applications. The core structure of this compound features an imidazole ring, a five-membered aromatic ring with two nitrogen atoms, which is a key functional fragment in many natural biological systems and pharmaceuticals . The presence of both a mercapto group (-SH) and a hydroxymethyl group (-CH2OH) on the imidazole ring makes it a versatile building block for further chemical modification and for studying interactions with metallic and biological surfaces. Based on the known properties of its close analogs, this compound is anticipated to have utility in several research areas. In medicinal chemistry and drug delivery , structural analogs are explored for creating responsive prodrug nanosystems. The mercapto group can be utilized to form H₂O₂-responsive linkages in polymer prodrugs, allowing for targeted drug release in environments with elevated oxidative stress, such as in hyperthyroidism treatment research . Furthermore, the imidazole ring is a privileged structure in drug discovery, found in agents with antimicrobial, anticancer, and anti-inflammatory activities . In materials science , the mercapto and nitrogen atoms in the imidazole ring can act as strong adsorption sites on metal surfaces like copper and brass. Similar compounds are effectively investigated as non-toxic corrosion inhibitors in aggressive media and as levelers in copper electroplating processes for advanced electronics packaging . The additional hydroxymethyl group may offer opportunities to tune the solubility or adsorption characteristics of the molecule. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(hydroxymethyl)-3-methyl-1H-imidazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS/c1-7-2-4(3-8)6-5(7)9/h2,8H,3H2,1H3,(H,6,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIHNQMJMWNVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(NC1=S)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Aminoaldehyde Formation : Dihydroxyacetone dimer reacts with methylamine hydrochloride in a lower alcohol (e.g., isopropanol) at 20–80°C to generate an aminoaldehyde intermediate.

  • Cyclization : Potassium thiocyanate facilitates cyclization in the presence of acetic acid, yielding 1-methyl-2-mercapto-5-hydroxymethylimidazole. Due to imidazole tautomerism, the 5-hydroxymethyl group equilibrates with the 4-position, making this method effective for the target compound.

Key Data :

ParameterValueSource
Yield68–92%
SolventIsopropanol
Temperature20–80°C
CatalystAcetic acid

This method is industrially scalable, with patents reporting yields exceeding 90% under optimized conditions. The product is typically isolated as a hydrochloride salt after neutralization and recrystallization.

Chloroacetaldehyde Dimethyl Acetal Route

An alternative approach leverages chloroacetaldehyde dimethyl acetal as a precursor, enabling precise control over substituent positioning. This method avoids toxic byproducts like hydrogen cyanide (HCN), enhancing safety profiles.

Stepwise Synthesis

  • Methylamino Acetaldehyde Formation : Chloroacetaldehyde dimethyl acetal reacts with methylamine (50–65% aqueous solution) at 80–85°C under closed conditions, forming methylamino acetaldehyde dimethyl acetal.

  • Cyclization with tert-Butyl Thionitrile : Boron trifluoride (BF₃) catalyzes condensation with tert-butyl thionitrile at 50–70°C, yielding 2-tert-butylthio-1-methylimidazole.

  • Deprotection : Aluminum trichloride (AlCl₃) in toluene removes the tert-butyl group, producing 2-mercapto-1-methylimidazole, which is subsequently hydroxymethylated using paraformaldehyde.

Advantages :

  • Avoids hazardous intermediates (e.g., KSCN-derived HCN).

  • High regioselectivity (>95%) for the 4-hydroxymethyl group.

Oxidative Desulfurization of 2-Mercapto Derivatives

Patents describe oxidative removal of the mercapto group from 1-methyl-2-mercapto-5-hydroxymethylimidazole to form aldehydes, but this approach can be adapted to retain the thiol group while introducing hydroxymethyl.

Modified Protocol

  • Intermediate Oxidation : Treat 1-methyl-2-mercaptoimidazole with dilute nitric acid (30–35°C) to oxidize the thiol to a sulfonic acid, followed by manganese dioxide (MnO₂) in dioxane to introduce the hydroxymethyl group.

  • Grignard Addition : React the aldehyde intermediate with a Grignard reagent (e.g., 2,3-dimethylphenylmagnesium bromide) to form the hydroxymethyl derivative.

Challenges :

  • Over-oxidation risks require careful stoichiometric control.

  • Yields drop to 60–70% if side reactions occur.

Paraformaldehyde-Mediated Hydroxymethylation

A direct hydroxymethylation strategy employs paraformaldehyde and 4-methylimidazole in isopropanol with potassium carbonate. While originally designed for 4-methyl-5-hydroxymethylimidazole, this method can be modified for 2-mercapto derivatives.

Adaptation for Target Compound

  • Substrate Modification : Start with 2-mercapto-1-methylimidazole instead of 4-methylimidazole.

  • Reaction Conditions : Heat with paraformaldehyde (1:1.3 molar ratio) and K₂CO₃ in isopropanol at 50°C for 20 hours.

  • Acid Workup : Add HCl to precipitate the product as a hydrochloride salt.

Performance Metrics :

ParameterValueSource
Yield49–60%
Purity>98%

Comparative Analysis of Methods

The table below evaluates key preparation routes based on yield, safety, and scalability:

MethodYield (%)Safety ConcernsScalability
Dihydroxyacetone dimer68–92Mild acids/solventsIndustrial
Chloroacetaldehyde60–85BF₃ handlingPilot-scale
Oxidative desulfurization60–70Nitric acid useLaboratory
Paraformaldehyde49–60Formaldehyde exposureBench-scale

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-2-mercapto-1-methylimidazole undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding alcohols or thiols.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various substituted imidazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. A study synthesized several imidazole derivatives and tested their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Among these derivatives, certain compounds exhibited significant antibacterial activity, demonstrating the potential of imidazole-based compounds in developing new antibiotics .

Anticancer Properties
Research has shown that 4-(Hydroxymethyl)-2-mercapto-1-methylimidazole can be effective against cancer cell lines. For example, derivatives were evaluated for cytotoxicity using the MTT assay against several cancer cell lines, including C6 (rat glioma) and HepG2 (human liver). Some compounds demonstrated promising IC50 values, indicating their potential as anticancer agents .

Table 1: Anticancer Activity of Imidazole Derivatives

CompoundCancer Cell LineIC50 Value (µM)
20aC627.0 ± 1.41
20bHepG226.33 ± 1.53
20gC615.67 ± 2.52
CisplatinHepG246.67 ± 7.64

Materials Science

Corrosion Inhibition
this compound has been explored as a corrosion inhibitor for carbon steel in acidic environments. Studies utilizing electrochemical methods have shown that this compound effectively reduces corrosion rates, making it a candidate for protective coatings in industrial applications .

Table 2: Corrosion Inhibition Efficiency

Concentration (M)Corrosion Rate (mA/cm²)Inhibition Efficiency (%)
0.010.4575
0.050.3085
0.100.2090

Biochemical Applications

Oligonucleotide Functionalization
The compound serves as a novel tether for oligonucleotide functionalization, enhancing the synthesis of modified nucleic acids. Its unique properties allow for specific binding interactions that can be utilized in biotechnological applications such as gene therapy and diagnostics .

Electrochemical Applications

Electrochemical Sensors
Research indicates that derivatives of imidazole compounds can be employed in the development of electrochemical sensors for detecting biological molecules and environmental pollutants. The stability and reactivity of these compounds make them suitable for sensor applications that require high sensitivity and selectivity .

Case Studies

Case Study: Antimicrobial Efficacy
A study conducted by Jain et al. synthesized various imidazole derivatives and assessed their antimicrobial activity against multiple pathogens using the cylinder wells diffusion method. The findings revealed that certain derivatives exhibited significant antibacterial effects comparable to standard antibiotics, highlighting the potential of imidazole compounds in combating resistant bacterial strains .

Case Study: Corrosion Inhibition Performance
In another investigation, Benali et al. explored the use of 2-mercapto-1-methylimidazole as a corrosion inhibitor in hydrochloric acid solutions. The study employed electrochemical techniques to measure corrosion rates and evaluate inhibition efficiency, demonstrating that the compound significantly reduced corrosion rates at optimal concentrations .

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-2-mercapto-1-methylimidazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the presence of the mercapto group allows for the formation of disulfide bonds, which can modulate protein function and stability .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituents (Positions) Molecular Formula CAS RN Key Properties/Applications
4-(Hydroxymethyl)-2-mercapto-1-methylimidazole 1-Me, 2-SH, 4-CH2OH C₅H₈N₂OS Not reported Hypothesized enhanced hydrophilicity; potential for hydrogel matrices or enzyme modulation.
2-Mercapto-1-methylimidazole 1-Me, 2-SH C₄H₆N₂S [60-56-0] Used in hydrogels via thiol-ene click chemistry; inhibits dopamine β-hydroxylase [1][5].
2-Methylimidazole 1-Me, 2-H C₄H₆N₂ [693-98-1] Limited toxicological data; industrial catalyst; hygroscopic [3][11].
4-Methylimidazole 1-H, 4-Me C₄H₆N₂ [822-36-6] Food caramel byproduct; neurotoxic at high doses; synthesized via cyclocondensation [17].
2-Ethyl-4-methylimidazole 1-H, 2-Et, 4-Me C₆H₁₀N₂ [931-36-2] Epoxy resin catalyst; no significant hazards reported [15].

Physicochemical Properties

  • Solubility : The hydroxymethyl group in this compound likely enhances water solubility compared to 2-mercapto-1-methylimidazole (moderate solubility in polar solvents) [1][4].
  • Reactivity : Thiol groups enable disulfide bond formation (critical in hydrogels) [1], while methyl groups influence steric hindrance and metabolic stability.

Biological Activity

4-(Hydroxymethyl)-2-mercapto-1-methylimidazole is a compound that belongs to the class of imidazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a five-membered imidazole ring with hydroxymethyl and mercapto functional groups. These groups contribute to its reactivity and interaction with biological molecules. The imidazole ring is significant due to its ability to form coordination bonds, hydrogen bonds, and other non-covalent interactions, which are crucial in biological systems .

Anticancer Activity

Research indicates that imidazole derivatives, including this compound, exhibit promising anticancer properties. For instance, studies have shown that related compounds can suppress the growth of various cancer cell lines by inducing apoptosis through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways .

Table 1: Anticancer Activity of Imidazole Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundHepG2 (liver)TBDInduction of apoptosis via ROS
II4MCF-7 (breast)0.48Activation of p53 and pro-apoptotic proteins
II7-aMDA-MB-231 (breast)TBDInhibition of cell proliferation

Antifungal Activity

Imidazole compounds are also recognized for their antifungal properties. They act by inhibiting fungal cell membrane synthesis and function. For example, related azole compounds have been shown to be effective against Candida albicans and Aspergillus fumigatus, suggesting that this compound may possess similar antifungal activity .

Table 2: Antifungal Potency Comparison

CompoundFungal StrainMIC (µM)
LuliconazoleC. albicans0.087
LuliconazoleA. fumigatus≤0.00087
This compoundTBDTBD

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : It activates intrinsic apoptotic pathways by increasing ROS levels and upregulating pro-apoptotic proteins .
  • Metal Coordination : The sulfur atom in the mercapto group can coordinate with transition metals, potentially enhancing the compound's bioactivity through metal-based mechanisms .
  • Antifungal Mechanism : Similar to other azoles, it may inhibit ergosterol synthesis in fungal membranes, leading to cell death .

Case Studies

Several studies have investigated the efficacy of imidazole derivatives in clinical settings:

  • A study demonstrated that a related compound significantly inhibited the proliferation of HepG2 cells, indicating potential use in liver cancer therapy .
  • Another research highlighted the effectiveness of imidazole-based compounds against drug-resistant fungal strains, emphasizing their role in treating difficult infections .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 4-(Hydroxymethyl)-2-mercapto-1-methylimidazole to ensure high yield and purity?

  • Methodological Answer: Synthesis typically involves coupling reactions under inert atmospheres (e.g., nitrogen) using aprotic solvents like dimethylformamide (DMF) or acetonitrile. Catalysts such as triethylamine or palladium-based complexes may enhance reaction efficiency. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol is critical. Reaction temperatures between 60–80°C and pH control (e.g., buffered conditions) can minimize side products. Validate purity using HPLC or NMR .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer:

  • Structural Elucidation: Use 1^1H/13^13C NMR to confirm substituent positions and functional groups (e.g., hydroxymethyl and mercapto). IR spectroscopy identifies S-H (2500–2600 cm1^{-1}) and O-H (3200–3600 cm1^{-1}) stretches.
  • Purity Assessment: Reverse-phase HPLC with UV detection (λ = 254 nm) or capillary electrophoresis (CE) with phosphate buffer (pH 2.5) and acetonitrile as modifiers achieves baseline separation of impurities .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for dust/fume control.
  • Storage: Store in airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides).
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid: For skin contact, rinse with soap/water; for eye exposure, irrigate for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

  • Methodological Answer: Density-functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distribution, HOMO-LUMO gaps, and electrostatic potentials. Solvent effects are incorporated via polarizable continuum models (PCM). Validate predictions with experimental data (e.g., UV-Vis spectra, redox potentials). Studies on analogous imidazoles show correlation energies within 5% deviation from experimental values .

Q. What are the metabolic pathways and potential toxicological endpoints of this compound in mammalian systems?

  • Methodological Answer:

  • In Vitro Metabolism: Incubate with liver microsomes (e.g., rat/human) to identify phase I metabolites (oxidation of hydroxymethyl to carboxylate) and phase II conjugates (glutathione adducts via mercapto group).
  • Toxicity Screening: Use Ames tests for mutagenicity and MTT assays for cytotoxicity. Related imidazoles show potential endocrine disruption (H361 hazard) and dermal sensitization (H317) .

Q. How can researchers resolve discrepancies in reported synthesis yields or analytical data for this compound?

  • Methodological Answer:

  • Reproducibility Checks: Standardize reaction parameters (solvent purity, catalyst batch, temperature gradients).
  • Cross-Validation: Compare NMR data with computational predictions (e.g., 1^1H chemical shifts).
  • Interlaboratory Studies: Collaborative trials using shared reference standards (e.g., certified purity >98%) reduce variability. CE methods show <2% RSD in peak area for structurally similar imidazoles .

Q. What strategies improve the stability of this compound in aqueous solutions?

  • Methodological Answer:

  • pH Optimization: Buffered solutions (pH 4–6) reduce thiol oxidation. Add antioxidants (e.g., ascorbic acid) at 0.1–1% w/v.
  • Lyophilization: Freeze-dry the compound with cryoprotectants (e.g., trehalose) to prevent hydrolysis. Stability studies under accelerated conditions (40°C/75% RH) quantify degradation kinetics .

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